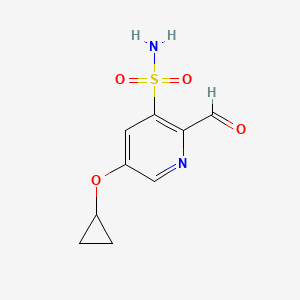
1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with tert-butyl, ethyl, hydroxy, and trifluoromethyl groups. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, hydroxy, and trifluoromethyl groups are introduced through various substitution reactions. For example, tert-butyl and ethyl groups can be introduced via alkylation reactions, while the hydroxy group can be introduced through hydroxylation.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of carbonyl groups may yield alcohols.
Aplicaciones Científicas De Investigación
1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The hydroxy group can form hydrogen bonds, further stabilizing these interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Tert-butyl 2-ethyl 4-hydroxy-4-methylpyrrolidine-1,2-dicarboxylate: Similar structure but lacks the trifluoromethyl group.
1-Tert-butyl 2-ethyl 4-hydroxy-4-(chloromethyl)pyrrolidine-1,2-dicarboxylate: Contains a chloromethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 1-Tert-butyl 2-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C13H20F3NO5 |
|---|---|
Peso molecular |
327.30 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-ethyl 4-hydroxy-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H20F3NO5/c1-5-21-9(18)8-6-12(20,13(14,15)16)7-17(8)10(19)22-11(2,3)4/h8,20H,5-7H2,1-4H3 |
Clave InChI |
ZIXIZZISGLJBPX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


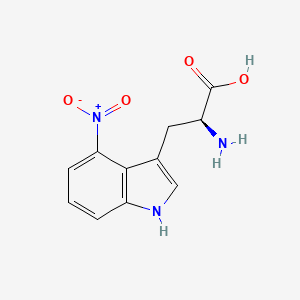
![(E)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803156.png)
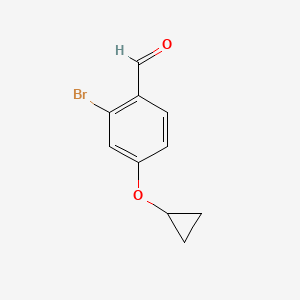
![2-{[2-(Benzylcarbamoyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14803175.png)
![1,1'-[(4-Chlorophenyl)phosphoryl]diaziridine](/img/structure/B14803176.png)
![ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate](/img/structure/B14803181.png)
![(2S)-3-hydroxy-2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B14803189.png)
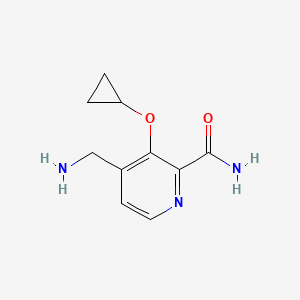
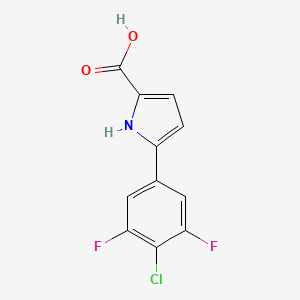
![Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate](/img/structure/B14803211.png)

![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate](/img/structure/B14803240.png)
